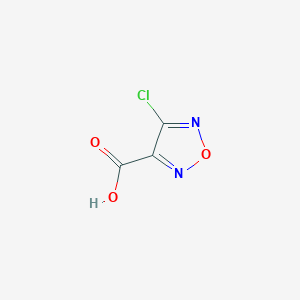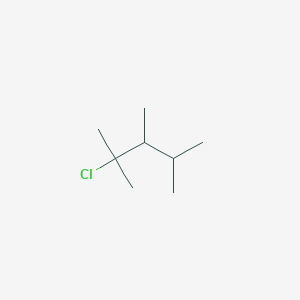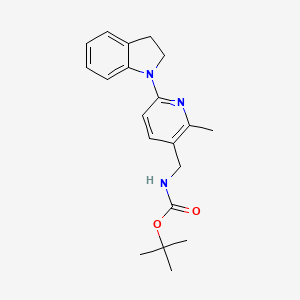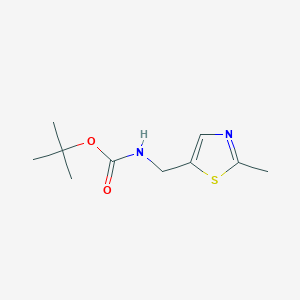
4-Chloro-1,2,5-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, with a chlorine atom and a carboxylic acid group attached to the ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents like carbonyl diimidazole (CDI) in toluene . The reaction conditions often involve refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization and Rearrangement: The oxadiazole ring can undergo rearrangement reactions to form other heterocyclic compounds
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Cyclization and Rearrangement: Acidic or basic conditions to facilitate ring transformations
Major Products Formed:
- Substituted oxadiazoles
- Rearranged heterocyclic compounds
- Oxidized or reduced derivatives
Scientific Research Applications
4-Chloro-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of high-energy materials and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and viral replication.
Pathways Involved: Inhibition of key enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different reactivity and properties.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and as an energetic material.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties .
Uniqueness: Its chlorine and carboxylic acid groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C3HClN2O3 |
|---|---|
Molecular Weight |
148.50 g/mol |
IUPAC Name |
4-chloro-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HClN2O3/c4-2-1(3(7)8)5-9-6-2/h(H,7,8) |
InChI Key |
VWUOZGGKWACSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13021696.png)
![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)

![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13021714.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)


![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
